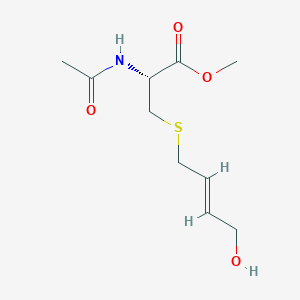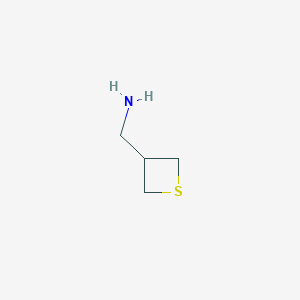
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- is a biochemical compound primarily used in proteomics research. It is a derivative of cysteine, an amino acid, and is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxybutenyl group attached to the sulfur atom. This compound is significant in various biochemical and medical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- typically involves the reaction of cysteine with acetyl chloride and 4-hydroxy-2-buten-1-yl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Acetylation: Cysteine is reacted with acetyl chloride in the presence of a base such as sodium hydroxide to form N-acetylcysteine.
Substitution: The N-acetylcysteine is then reacted with 4-hydroxy-2-buten-1-yl chloride under basic conditions to form N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-.
Industrial Production Methods
In industrial settings, the production of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The reaction conditions are carefully monitored, and the product is purified using techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenyl group can be reduced to form a saturated compound.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-Acetyl-S-(4-oxo-2-buten-1-yl)-.
Reduction: Formation of N-Acetyl-S-(4-hydroxybutyl)-.
Substitution: Formation of various N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating oxidative stress-related conditions.
Industry: Used in the production of pharmaceuticals and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- involves its interaction with various molecular targets in the body. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. The hydroxybutenyl group allows it to interact with enzymes and proteins, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-S-(4-hydroxy-2-methyl-2-buten-1-yl)-: Similar structure but with a methyl group instead of a hydrogen atom on the butenyl group.
N-Acetyl-S-(4-hydroxybutyl)-: Lacks the double bond in the butenyl group.
N-Acetyl-S-(4-oxo-2-buten-1-yl)-: Contains a ketone group instead of a hydroxy group.
Uniqueness
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
methyl (2R)-2-acetamido-3-[(E)-4-hydroxybut-2-enyl]sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-8(13)11-9(10(14)15-2)7-16-6-4-3-5-12/h3-4,9,12H,5-7H2,1-2H3,(H,11,13)/b4-3+/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBMMSFMHHNWEC-NWALNABHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC=CCO)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC/C=C/CO)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)



![5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148761.png)

![5-(7-(6-Chloropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyriMidin-6-yl)-3-Methylisoxazole](/img/structure/B1148763.png)



